2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide is an organic compound with the molecular formula . It is classified as a brominated amide derivative, notable for its structural features which include a bromine atom, a methyl group, and a trimethylphenyl group attached to a butanamide backbone. This compound is of interest in various fields including chemistry, biology, and medicine due to its potential applications and biological activities.
This compound can be synthesized through specific organic reactions, primarily involving bromination and amide formation from precursor compounds. It is commercially available from chemical suppliers and is often used as an intermediate in organic synthesis.
2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide belongs to the following categories:
The synthesis of 2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide typically follows these steps:
The molecular structure of 2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide can be represented as follows:
The compound's structure can be visualized using SMILES notation: CC(C)C(=O)N(C1=C(C(=C(C=C1(C)C)C)C)C)C(Br)C
.
2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide participates in several chemical reactions:
The mechanism of action for 2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom and the amide functional group significantly influence its reactivity:
The melting point, boiling point, and specific gravity are critical parameters that should be determined experimentally for precise applications.
2-bromo-3-methyl-N-(2,4,6-trimethylphenyl)butanamide has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: